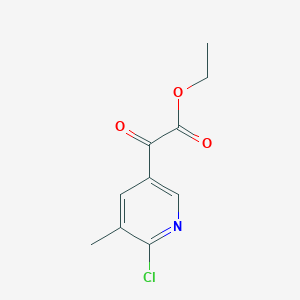

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-3-15-10(14)8(13)7-4-6(2)9(11)12-5-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSLWAHJLFLJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=C(C(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169064-79-1 | |

| Record name | ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate typically involves the reaction of 6-chloro-5-methylpyridine-3-carboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride intermediate. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate has been investigated for its antimicrobial properties. Studies have shown that derivatives of pyridine compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The presence of the chloro and methyl groups in the pyridine ring enhances its biological activity by influencing the compound's interaction with microbial targets .

2. Inhibition of Enzymatic Activity

Research indicates that this compound can act as an inhibitor for various enzymes that are crucial in biochemical pathways. For instance, it has been noted for its potential to inhibit certain kinases involved in cancer progression, suggesting a role in cancer therapeutics . The inhibition mechanism is thought to involve the binding of the compound to the enzyme's active site, thereby preventing substrate access.

3. Cognitive Enhancement

Emerging studies have suggested that compounds similar to this compound may possess cognition-enhancing properties. Analogues have been shown to modulate neurotransmitter systems, particularly those involving histamine receptors, which could lead to improvements in attention and memory in animal models . This opens avenues for research into treatments for cognitive disorders.

Agricultural Applications

1. Pesticide Development

The compound's structural features make it a candidate for developing novel pesticides. Its ability to interact with specific biological pathways in pests can lead to effective pest control solutions with lower environmental impact compared to traditional pesticides. Studies are ongoing to evaluate its efficacy against common agricultural pests and its safety profile .

2. Plant Growth Regulators

Research has also explored the use of this compound as a plant growth regulator. Compounds that influence plant hormone pathways can enhance growth rates and yield, making them valuable in agricultural practices aimed at improving food production efficiency .

Material Science Applications

1. Synthesis of Novel Polymers

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications, including coatings and composites .

2. Drug Delivery Systems

In material science, this compound has been explored for its potential use in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes . Research is focused on optimizing formulations for targeted delivery.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate with analogous α-ketoesters, focusing on structural variations, physicochemical properties, and biological relevance.

Key Observations :

Substituent Position Effects: The 6-chloro-5-methylpyridin-3-yl derivative exhibits distinct reactivity compared to its 6-chloro-2-methylpyridin-3-yl isomer due to steric and electronic differences. In contrast, ethyl 2-(6-chloropyridin-3-yl)-2-oxoacetate (lacking the methyl group) shows a lower molecular weight (213.62 vs. 227.10), which could influence solubility and metabolic stability .

Biological Activity: Compounds like methyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate (from ) demonstrate targeted bioactivity (e.g., HIV-1 inhibition), whereas pyridine-based analogs like the target compound are linked to PPARγ agonism/antagonism, relevant for diabetes therapeutics .

Synthetic Routes :

- The target compound is synthesized via nucleophilic substitution or condensation reactions, similar to ethyl 2-(4-methoxyphenyl)-2-oxoacetate (). However, indole derivatives (e.g., ) require AlCl₃-mediated Friedel-Crafts acylation, highlighting divergent methodologies .

Safety Profiles :

- Pyridine-based α-ketoesters (e.g., the target compound and its 2-methyl isomer) share similar hazard profiles (skin/eye irritation, respiratory toxicity), whereas phenyl or indole derivatives lack documented warnings, possibly due to reduced electrophilicity .

Biological Activity

Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine and methyl groups, contributing to its unique biological properties. The compound's molecular formula is and it possesses a molecular weight of approximately 229.65 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit certain enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : this compound may interact with receptors, altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been reported to inhibit the growth of specific cancer cell lines at micromolar concentrations .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

- Anticancer Screening : A screening assay involving various cancer cell lines showed that this compound inhibited cell proliferation by over 70% at concentrations of 10 µM after 48 hours of treatment. This suggests a promising lead for further drug development targeting specific cancers .

- Mechanistic Insights : Further investigations revealed that the compound acts on the PD-1/PD-L1 pathway, which is crucial for immune evasion by tumors. It was found to enhance immune response in mouse splenocytes, indicating its potential as an immunotherapeutic agent .

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 1 - 10 | Significant inhibition |

| Anticancer | Cancer cell lines | 10 | >70% growth inhibition |

| Immune modulation | Mouse splenocytes | 100 | Enhanced immune response |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(6-chloro-5-methylpyridin-3-yl)-2-oxoacetate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and esterification. For example, analogous pyridine derivatives are synthesized via condensation of substituted amines with ethyl oxalyl chloride under controlled temperatures (0–25°C) in solvents like dichloromethane (DCM) . Optimization includes adjusting stoichiometric ratios of reagents (e.g., triethylamine as a base) and monitoring reaction progress via TLC . Modifications to the pyridine core (e.g., chloro/methyl groups) require precise control of anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C) to confirm substituent positions on the pyridine ring and ester group .

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) stretches .

- X-ray crystallography to resolve solid-state structures, particularly dimerization via O···π-hole interactions .

- HPLC-MS for purity assessment and quantification of byproducts .

Q. How is this compound utilized as an intermediate in pharmaceutical research?

It serves as a precursor for bioactive molecules, such as GABAA receptor ligands and antimicrobial agents. Derivatives with halogen substituents (e.g., Cl, F) are prioritized for their enhanced binding to biological targets, as seen in studies on analogous pyridin-3-yl-oxoacetates . The ethyl ester group improves solubility for in vitro assays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of derivatives of this compound?

Substitutions at the pyridine 5- and 6-positions significantly influence activity. For example:

- 6-Chloro enhances electrophilicity, improving interactions with nucleophilic residues in enzymes .

- 5-Methyl increases lipophilicity, aiding membrane penetration in antimicrobial assays . Comparative studies with bromo/fluoro analogs reveal trade-offs between reactivity (Br > Cl > F) and metabolic stability .

Q. How can computational methods elucidate its molecular interactions?

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility). Normalize data using:

- Standardized protocols (e.g., fixed DMSO concentrations).

- Metabolic stability assays to account for degradation in cell-based studies .

Q. What strategies are effective in designing derivatives with improved pharmacokinetic properties?

Q. How does solid-state behavior impact its application in formulation studies?

X-ray data show self-assembled dimers via O···π interactions, which may reduce dissolution rates. Mitigate this via co-crystallization with surfactants or polymers .

Q. What advanced analytical techniques are used to quantify trace impurities?

- LC-QTOF-MS identifies low-abundance byproducts (e.g., hydrolyzed oxoacetic acid).

- 2D NMR (HSQC, HMBC) resolves regioisomeric impurities from incomplete chlorination .

Q. How do halogen substituents influence reactivity in cross-coupling reactions?

The 6-chloro group facilitates Suzuki-Miyaura couplings with aryl boronic acids, whereas methyl at position 5 sterically hinders Pd catalyst coordination. Fluorine analogs require specialized catalysts (e.g., Buchwald-Hartwig conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.